molecular formula C13H12ClNO4 B5911265 ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate

ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate

Cat. No. B5911265
M. Wt: 281.69 g/mol
InChI Key: UGYRFBUDURQYLG-UUASQNMZSA-N
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Description

Ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that can be produced through a specific synthesis method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate involves the inhibition of certain enzymes that are involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression and play a role in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators in the body, which can help to alleviate symptoms of inflammation. It has also been shown to induce apoptosis (cell death) in cancer cells, which can help to slow down the progression of cancer. In addition, it has been shown to modulate certain signaling pathways in the brain, which can help to protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate in lab experiments is that it is a synthetic compound that can be produced in high yields using a specific synthesis method. This makes it easier to obtain large quantities of the compound for use in experiments. However, one of the limitations of using this compound is that it may not be readily available for all researchers, as it requires specialized equipment and expertise to synthesize.

Future Directions

There are several future directions for the study of ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate. One potential direction is to further explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential as a therapeutic agent for other diseases that involve inflammation and/or cancer progression. Additionally, further studies could be conducted to optimize the synthesis method for this compound and to explore its potential applications in other fields.

Synthesis Methods

Ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate can be synthesized through a process that involves the reaction of 4-chloro-3-methylbenzoic acid with hydroxylamine hydrochloride, followed by the reaction of the resulting compound with ethyl chloroformate. The final product is obtained by the reaction of the intermediate compound with sodium methoxide. This synthesis method has been optimized to produce high yields of the compound, and it has been used in various scientific research studies.

Scientific Research Applications

Ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate has been used in various scientific research studies due to its potential applications in different fields. It has been studied as a potential anti-inflammatory and anti-cancer agent due to its ability to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression. It has also been studied as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modulate certain signaling pathways in the brain.

properties

IUPAC Name

ethyl 4-chloro-5-[(Z)-hydroxyiminomethyl]-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-3-18-13(16)12-7(2)10-9(19-12)5-4-8(6-15-17)11(10)14/h4-6,17H,3H2,1-2H3/b15-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYRFBUDURQYLG-UUASQNMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)/C=N\O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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